molecular formula C10H12N2 B8768213 2-Propylphenylcyanamide CAS No. 921631-58-5

2-Propylphenylcyanamide

Cat. No.: B8768213
CAS No.: 921631-58-5
M. Wt: 160.22 g/mol
InChI Key: HTYMMYVRLRQJKT-UHFFFAOYSA-N
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Description

For transparency, this article will address the limitations in the evidence and compare cyanamide and calcium cyanamide as the closest relevant compounds.

Properties

CAS No.

921631-58-5

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(2-propylphenyl)cyanamide

InChI

InChI=1S/C10H12N2/c1-2-5-9-6-3-4-7-10(9)12-8-11/h3-4,6-7,12H,2,5H2,1H3

InChI Key

HTYMMYVRLRQJKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cyanamide (H₂NCN), calcium cyanamide (CaCN₂), and 2-Phenylcyclopropanamine hydrochloride (C₉H₁₂N·HCl), based on the provided evidence.

Table 2: Structural and Functional Differences

Feature Cyanamide Calcium Cyanamide 2-Phenylcyclopropanamine Hydrochloride
Core Structure Linear (H₂N–C≡N) Ionic (Ca²⁺ + CN₂²⁻) Cyclopropane ring with phenyl/amine
Reactivity Forms urea derivatives Hydrolyzes to cyanamide Stable under physiological conditions
Biological Activity Plant defense metabolite Soil microbiome modulation Monoamine oxidase inhibition

Cyanamide (H₂NCN):

  • Biosynthesis : Derived from L-canavanine in Vicia villosa seedlings, with >40% of total cyanamide localized in leaves and epicotyls .
  • Agricultural Use: Limited direct application but implicated in plant defense mechanisms.

Calcium Cyanamide (CaCN₂):

  • Soil Treatment: Reduces anthracnose incidence in strawberries by altering soil microbiota (e.g., enhancing Pseudomonas spp.) and improving nutrient availability .
  • Hazards : Classified as a reactive chemical (DOT Hazard Class 4.3) with risks of skin burns, respiratory irritation, and explosion .

2-Phenylcyclopropanamine Hydrochloride:

  • Pharmaceutical Role: Used as tranylcypromine, a monoamine oxidase inhibitor (MAOI) for depression treatment. No evidence of natural biosynthesis; exclusively synthetic.

Limitations and Gaps in Evidence

  • 2-Propylphenylcyanamide: No data on this compound were found in the provided sources. The closest analogs (cyanamide and calcium cyanamide) differ significantly in structure and function.

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